1-(3-methoxypropyl)-N-(4-methylbenzyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide 1-(3-methoxypropyl)-N-(4-methylbenzyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 900896-60-8
VCID: VC21392477
InChI: InChI=1S/C23H24N4O3/c1-16-7-9-17(10-8-16)15-24-22(28)19-14-18-21(26(19)12-5-13-30-2)25-20-6-3-4-11-27(20)23(18)29/h3-4,6-11,14H,5,12-13,15H2,1-2H3,(H,24,28)
SMILES: CC1=CC=C(C=C1)CNC(=O)C2=CC3=C(N2CCCOC)N=C4C=CC=CN4C3=O
Molecular Formula: C23H24N4O3
Molecular Weight: 404.5g/mol

1-(3-methoxypropyl)-N-(4-methylbenzyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

CAS No.: 900896-60-8

Cat. No.: VC21392477

Molecular Formula: C23H24N4O3

Molecular Weight: 404.5g/mol

* For research use only. Not for human or veterinary use.

1-(3-methoxypropyl)-N-(4-methylbenzyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide - 900896-60-8

Specification

CAS No. 900896-60-8
Molecular Formula C23H24N4O3
Molecular Weight 404.5g/mol
IUPAC Name 6-(3-methoxypropyl)-N-[(4-methylphenyl)methyl]-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Standard InChI InChI=1S/C23H24N4O3/c1-16-7-9-17(10-8-16)15-24-22(28)19-14-18-21(26(19)12-5-13-30-2)25-20-6-3-4-11-27(20)23(18)29/h3-4,6-11,14H,5,12-13,15H2,1-2H3,(H,24,28)
Standard InChI Key VAVNCXPUPZXNSD-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CNC(=O)C2=CC3=C(N2CCCOC)N=C4C=CC=CN4C3=O
Canonical SMILES CC1=CC=C(C=C1)CNC(=O)C2=CC3=C(N2CCCOC)N=C4C=CC=CN4C3=O

Introduction

Chemical Identity and Structural Characteristics

1-(3-methoxypropyl)-N-(4-methylbenzyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide belongs to the class of fused heterocyclic compounds containing a pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core structure. This compound has a molecular formula of C23H24N4O3 with a molecular weight of 404.5 g/mol. The IUPAC name for this compound is 6-(3-methoxypropyl)-N-[(4-methylphenyl)methyl]-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide, although it is most commonly referred to by its semi-systematic name. The compound contains several key functional groups, including a 4-oxo group on the pyrimidine ring, a carboxamide group at the 2-position, a 3-methoxypropyl substituent on one of the nitrogen atoms, and a 4-methylbenzyl group attached to the carboxamide nitrogen. These functional groups contribute significantly to the compound's chemical reactivity, physical properties, and potential biological interactions.

The core pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine structure consists of a pyrrole ring fused between pyrido and pyrimidine rings, creating a complex tricyclic system. This tricyclic core is found in various biologically active compounds and represents an important scaffold in medicinal chemistry research . The nitrogen atoms in this heterocyclic system can act as hydrogen bond acceptors, while the carbonyl groups (both the 4-oxo and carboxamide) provide additional hydrogen bond accepting capabilities. The N-H of the carboxamide group can function as a hydrogen bond donor, and the methoxy group offers yet another hydrogen bond accepting site, all of which may contribute to specific interactions with biological targets.

Chemical Identifiers and Physical Properties

The compound is characterized by several chemical identifiers that uniquely define its structure, as presented in Table 1:

PropertyValue
CAS Number900896-60-8
Molecular FormulaC23H24N4O3
Molecular Weight404.5 g/mol
Standard InChIInChI=1S/C23H24N4O3/c1-16-7-9-17(10-8-16)15-24-22(28)19-14-18-21(26(19)12-5-13-30-2)25-20-6-3-4-11-27(20)23(18)29/h3-4,6-11,14H,5,12-13,15H2,1-2H3,(H,24,28)
Standard InChIKeyVAVNCXPUPZXNSD-UHFFFAOYSA-N
SMILESCC1=CC=C(C=C1)CNC(=O)C2=CC3=C(N2CCCOC)N=C4C=CC=CN4C3=O
PubChem Compound ID4905720

Biological Activities and Structure-Activity Relationships

Of particular relevance are the recently reported antibiofilm activities of novel 1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamides . These compounds were found to be capable of disrupting biofilm formation in methicillin-resistant Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa . Given the structural similarity between these compounds and our target molecule, it is reasonable to hypothesize that 1-(3-methoxypropyl)-N-(4-methylbenzyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide may also possess antibiofilm activity, potentially making it a candidate for development as an antimicrobial agent.

Structure-Activity Considerations

The biological activity of heterocyclic compounds is often closely related to their structural features, with specific functional groups and substituents playing crucial roles in determining both potency and selectivity. In the case of 1-(3-methoxypropyl)-N-(4-methylbenzyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide, several structural elements may contribute to its potential biological activities. The fused tricyclic pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core provides a rigid scaffold that can influence binding to biological targets, while the 4-oxo group and carboxamide functionality can participate in hydrogen bonding interactions with proteins, nucleic acids, or other biological macromolecules.

Comparative Analysis with Related Compounds

To better understand the potential properties and applications of 1-(3-methoxypropyl)-N-(4-methylbenzyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide, it is useful to compare it with structurally related compounds whose properties have been more extensively characterized. Table 2 provides a comparison of structural features and reported activities for selected compounds with similar heterocyclic frameworks:

Compound ClassCore StructureReported ActivitiesReference
Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamidesPyrido[1,2-a]pyrrolo[2,3-d]pyrimidineAntibiofilm activity against S. aureus, E. coli, P. aeruginosa
Pyrrolo[2,3-d]pyrimidinesPyrrolo[2,3-d]pyrimidineAntiviral, anticancer, enzyme inhibition
Pyrido[1,2-a]pyrimidinesPyrido[1,2-a]pyrimidineNeurological activities, treatment of Parkinson's disease, anxiety disorders
Thiazolidin-5-ylidene derivativesThiazolidinoneAntimicrobial activities

This comparative analysis highlights the diverse biological activities associated with heterocyclic frameworks similar to that of our target compound. The reported activities span a range of therapeutic areas, including antimicrobial, neurological, and anticancer applications, suggesting that 1-(3-methoxypropyl)-N-(4-methylbenzyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide may possess multiple biological activities worth investigating.

The structural differences between these compounds, such as variations in the nature and position of substituents or modifications to the core ring system, can significantly impact biological activities and physicochemical properties. Understanding these structure-activity relationships is crucial for the rational design of more effective derivatives and the optimization of lead compounds for specific therapeutic applications.

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